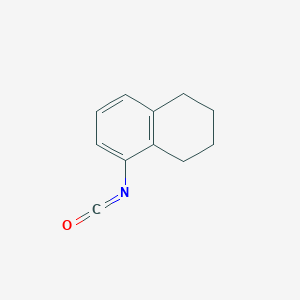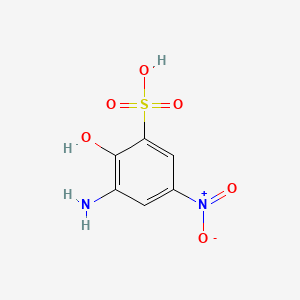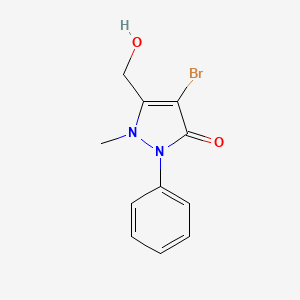![molecular formula C8H15NO4 B1275844 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid CAS No. 111421-95-5](/img/structure/B1275844.png)
2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Mode of Action
It is known that the compound has a molecular weight of 18921 , which may influence its interaction with potential targets
Biochemical Pathways
The biochemical pathways affected by 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid are not yet known. Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects. More research is needed to identify these pathways and understand their implications .
Pharmacokinetics
Its molecular weight of 18921 may influence its bioavailability and pharmacokinetic profile
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects . .
生化学分析
Biochemical Properties
2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for its function and stability in biochemical processes. The compound’s ability to form hydrogen bonds and its amphoteric nature allow it to participate in various biochemical reactions, influencing the activity of enzymes and the stability of proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in amino acid metabolism and transport, thereby altering cellular metabolism and energy production . Additionally, it can impact cell signaling pathways by interacting with receptors and enzymes, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in metabolic flux and gene expression . These interactions are mediated by the compound’s ability to form hydrogen bonds and its amphoteric nature, which allows it to interact with various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular metabolism and function, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These findings are important for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its function and stability in biochemical processes, and its interactions with enzymes and cofactors are important for understanding its biochemical properties and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to interact with transporters and binding proteins influences its distribution and effects on cellular function, which are important considerations for its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of the compound is important for elucidating its molecular mechanisms and effects on cellular function.
準備方法
The synthesis of 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid involves several steps. One common method includes the reaction of valine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using reagents like sodium hydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:
類似化合物との比較
2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid can be compared with other similar compounds such as:
N-(ethoxycarbonyl)glycine: Similar in structure but with a glycine backbone instead of valine.
N-(ethoxycarbonyl)alanine: Similar but with an alanine backbone.
N-(ethoxycarbonyl)leucine: Similar but with a leucine backbone.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
2-(ethoxycarbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-4-13-8(12)9-6(5(2)3)7(10)11/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVWSNSSAROCIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402377 |
Source


|
| Record name | DL-Valine, N-(ethoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111421-95-5 |
Source


|
| Record name | DL-Valine, N-(ethoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)




![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)






